4-(p-Tolyl)pyridine
Overview
Description
4-(p-Tolyl)pyridine is an organic compound with the molecular formula C₁₂H₁₁N. It is a derivative of pyridine, where a methylphenyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(p-Tolyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with 4-methylphenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, using readily available starting materials and catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(p-Tolyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)pyridine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine: A simpler derivative with a single methyl group attached to the pyridine ring.
4-(4-Chlorophenyl)pyridine: A similar compound where the methyl group is replaced by a chlorine atom.
4-(4-Fluorophenyl)pyridine: Another analog with a fluorine atom instead of a methyl group
Uniqueness
4-(p-Tolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-(4-methylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAIVJPPOXSJNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344588 | |
Record name | 4-(4-Methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4423-10-3 | |
Record name | 4-(4-Methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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